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Compound of Interest

Compound Name: Ethyl 4,4,4-trifluorobutyrate

Cat. No.: B1300039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in the

fields of medicinal chemistry, agrochemicals, and materials science. The presence of the

trifluoromethyl group (CF₃) imparts unique physicochemical properties, such as increased

metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules.

[1] This makes it a valuable building block for the synthesis of novel pharmaceuticals and other

advanced materials. This guide provides a comprehensive overview of the chemical structure,

properties, synthesis, and characterization of Ethyl 4,4,4-trifluorobutyrate.

Chemical Structure and Identification
Ethyl 4,4,4-trifluorobutyrate is an ester with the systematic IUPAC name ethyl 4,4,4-

trifluorobutanoate.[2] Its structure consists of a four-carbon butyrate chain with three fluorine

atoms replacing the hydrogens on the terminal methyl group (C4), and an ethyl ester group.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name ethyl 4,4,4-trifluorobutanoate[2]

CAS Number 371-26-6[2]

Molecular Formula C₆H₉F₃O₂[2]

Molecular Weight 170.13 g/mol [3]

SMILES CCOC(=O)CCC(F)(F)F[2]

InChI
InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-

6(7,8)9/h2-4H2,1H3[2]

InChIKey PSRZMXNNQTWAGB-UHFFFAOYSA-N[2]

Physicochemical Properties
Ethyl 4,4,4-trifluorobutyrate is a colorless to almost colorless clear liquid at room

temperature.[4] A summary of its key physical properties is presented in Table 2.

Table 2: Physical Properties

Property Value

Appearance Colorless to almost colorless clear liquid[4]

Boiling Point 127 °C (lit.)[3]

Density 1.16 g/mL at 25 °C (lit.)[3]

Refractive Index (n20/D) 1.3516 (lit.)[3]

Spectroscopic Data for Structural Characterization
The structural elucidation of Ethyl 4,4,4-trifluorobutyrate is confirmed through various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum shows four distinct signals corresponding to the

different proton environments in the molecule. The ethyl group protons appear as a quartet and

a triplet. The two methylene groups in the butyrate chain are diastereotopic due to the chiral

center created by the trifluoromethyl group, and they appear as complex multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six signals, one for each unique

carbon atom in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to

coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet informative tool for

fluorinated compounds. For Ethyl 4,4,4-trifluorobutyrate, it will show a single signal, a triplet,

due to coupling with the adjacent methylene protons.[5] The typical chemical shift range for a

CF₃ group is between -60 to -70 ppm relative to CFCl₃.[6]

Table 3: NMR Spectroscopic Data
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Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Assignment

¹H NMR ~4.1 Quartet ~7.1 Hz -O-CH₂-CH₃

~2.6 Multiplet -CO-CH₂-CH₂-

~2.4 Multiplet -CH₂-CH₂-CF₃

~1.2 Triplet ~7.1 Hz -O-CH₂-CH₃

¹³C NMR ~171 Singlet C=O

~126 Quartet ~277 Hz CF₃

~61 Singlet -O-CH₂-CH₃

~30 Quartet ~30 Hz -CH₂-CH₂-CF₃

~27 Singlet -CO-CH₂-CH₂-

~14 Singlet -O-CH₂-CH₃

¹⁹F NMR ~-66.4 Triplet ~10.9 Hz -CF₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 4,4,4-trifluorobutyrate displays characteristic absorption bands for

its functional groups.

Table 4: Key IR Absorption Peaks
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2980-2850 Medium-Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)[7]

~1300-1100 Strong C-F stretching

~1250-1000 Strong C-O stretching (ester)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Ethyl 4,4,4-trifluorobutyrate results in

fragmentation of the molecule. The mass spectrum does not typically show a strong molecular

ion peak (M⁺) at m/z 170. Common fragments arise from the cleavage of the ester group and

the loss of the trifluoromethyl group.

Table 5: Major Mass Spectrum Fragments

m/z Proposed Fragment Ion

125 [M - OCH₂CH₃]⁺

101 [M - CF₃]⁺

97 [CH₂CH₂COOCH₂CH₃]⁺

69 [CF₃]⁺

45 [OCH₂CH₃]⁺

29 [CH₂CH₃]⁺

Experimental Protocols
Synthesis of Ethyl 4,4,4-trifluorobutyrate via Fischer
Esterification
A common and straightforward method for the synthesis of Ethyl 4,4,4-trifluorobutyrate is the

Fischer esterification of 4,4,4-trifluorobutanoic acid with ethanol in the presence of an acid
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catalyst.[8]

Step 1: Synthesis of 4,4,4-Trifluorobutanoic Acid

4,4,4-Trifluorobutanoic acid can be prepared from Ethyl 4,4,4-trifluorobutyrate through

hydrolysis.[1] However, for a de novo synthesis, other routes are available. A common

laboratory preparation involves the hydrolysis of a suitable precursor. For this protocol, we will

assume the availability of 4,4,4-trifluorobutanoic acid.

Step 2: Fischer Esterification[9]

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 4,4,4-trifluorobutanoic acid (1.0 equivalent).

Addition of Reagents: Add an excess of absolute ethanol (5-10 equivalents), which also

serves as the solvent.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5

mol%).

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). The

reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced

pressure. The residue is diluted with diethyl ether and washed sequentially with water,

saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated under reduced pressure. The crude product can be purified by

fractional distillation to yield pure Ethyl 4,4,4-trifluorobutyrate.

Characterization Protocols
NMR Spectroscopy: A sample of the purified product (~10-20 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H,

¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.
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IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) or analyzed using an ATR-FTIR spectrometer to obtain the infrared spectrum.

Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via a GC

interface (GC-MS), and ionized using electron impact to obtain the mass spectrum.

Applications in Drug Development
The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and

cell permeability of drug candidates. Ethyl 4,4,4-trifluorobutyrate serves as a crucial building

block for introducing the 4,4,4-trifluorobutyl moiety into more complex molecules.

One notable application is in the synthesis of inhibitors for β-site amyloid precursor protein

cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's

disease.[4][10] The trifluorinated alkyl chain can be incorporated into the inhibitor structure to

improve its pharmacokinetic properties.

Logical Workflow: Synthesis of Ethyl 4,4,4-
trifluorobutyrate
The following diagram illustrates the Fischer esterification process for the synthesis of Ethyl
4,4,4-trifluorobutyrate from its corresponding carboxylic acid.

4,4,4-Trifluorobutanoic Acid

Fischer Esterification
(Reflux)Ethanol (Excess)

H₂SO₄ (cat.)

Aqueous Work-up
(Neutralization & Extraction)

Cooling Fractional DistillationDrying & Concentration Ethyl 4,4,4-trifluorobutyrate
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Click to download full resolution via product page

Synthesis of Ethyl 4,4,4-trifluorobutyrate.

Safety Information
Ethyl 4,4,4-trifluorobutyrate is a flammable liquid and vapor. It is harmful if swallowed, in

contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory

irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn when handling this chemical. All work should be conducted in a

well-ventilated fume hood.

Table 6: GHS Hazard Statements

Code Hazard Statement

H226 Flammable liquid and vapor

H302 Harmful if swallowed

H312 Harmful in contact with skin

H319 Causes serious eye irritation

H332 Harmful if inhaled

H335 May cause respiratory irritation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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